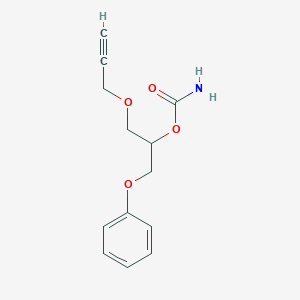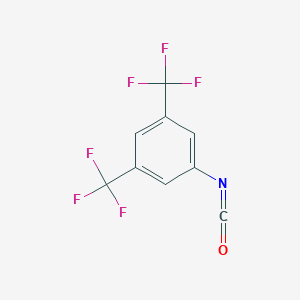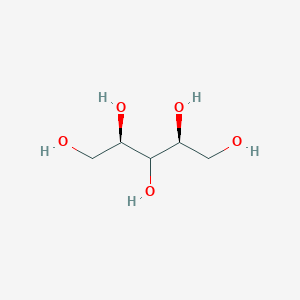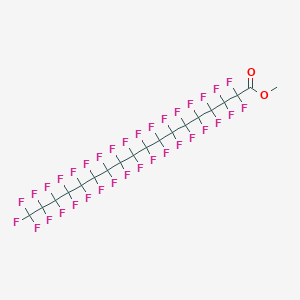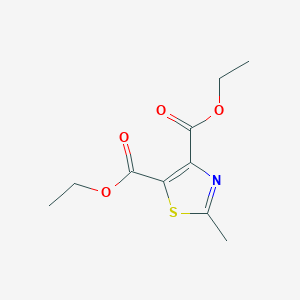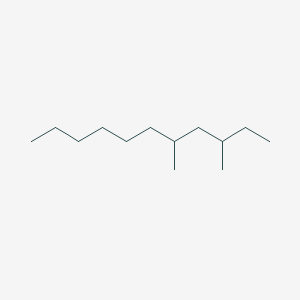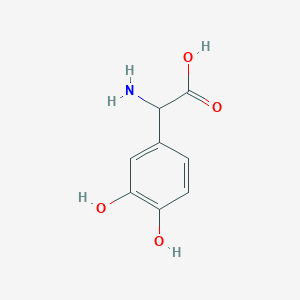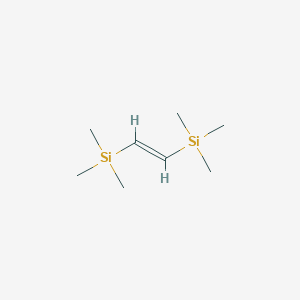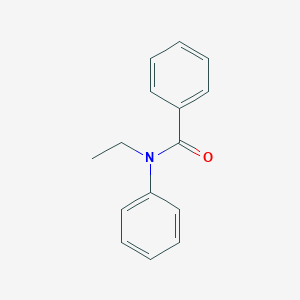
N-Ethylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylbenzanilide (NEBA) is a synthetic compound that has been widely used in scientific research due to its unique properties. NEBA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 209.28 g/mol and a melting point of 54-56°C. NEBA is a derivative of benzanilide, which is a well-known analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-Ethylbenzanilide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-Ethylbenzanilide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-Ethylbenzanilide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemische Und Physiologische Effekte
N-Ethylbenzanilide has been shown to have several biochemical and physiological effects. N-Ethylbenzanilide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-Ethylbenzanilide has also been shown to reduce the expression of certain genes that are involved in inflammation and cancer. N-Ethylbenzanilide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethylbenzanilide has several advantages for lab experiments. N-Ethylbenzanilide is a relatively stable compound that can be easily synthesized and purified. N-Ethylbenzanilide has a well-defined chemical structure, which makes it easy to study its properties and effects. N-Ethylbenzanilide is also relatively cheap and readily available.
One limitation of N-Ethylbenzanilide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. N-Ethylbenzanilide is also a relatively new compound, and there is limited information available on its toxicity and safety.
Zukünftige Richtungen
There are several future directions for research on N-Ethylbenzanilide. One area of research is to study the effects of N-Ethylbenzanilide on different types of cancer cells and to determine its potential as an anticancer agent. Another area of research is to study the effects of N-Ethylbenzanilide on the immune system and to determine its potential as an immunomodulatory agent. Additionally, more research is needed to understand the mechanism of action of N-Ethylbenzanilide and to identify its molecular targets. Finally, more research is needed to determine the safety and toxicity of N-Ethylbenzanilide and to identify any potential side effects.
Synthesemethoden
N-Ethylbenzanilide can be synthesized by reacting N-ethyl aniline with benzoyl chloride in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred from the benzoyl chloride to the amino group of N-ethyl aniline. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-Ethylbenzanilide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. N-Ethylbenzanilide has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. N-Ethylbenzanilide has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain anticancer drugs.
Eigenschaften
CAS-Nummer |
16466-44-7 |
|---|---|
Produktname |
N-Ethylbenzanilide |
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI-Schlüssel |
VSURRQZMKWVYIC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
16466-44-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



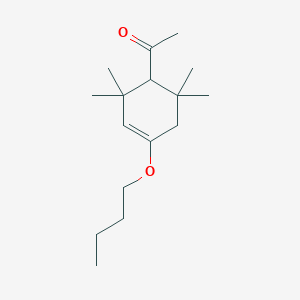
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)

